Aurafuron B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O4 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-hydroxy-5-[(1E,3Z,5E,7R,8R,9E)-8-hydroxy-7,9,12-trimethyltrideca-1,3,5,9-tetraenyl]-2,4-dimethylfuran-3-one |
InChI |
InChI=1S/C22H32O4/c1-15(2)13-14-17(4)20(23)16(3)11-9-7-8-10-12-19-18(5)21(24)22(6,25)26-19/h7-12,14-16,20,23,25H,13H2,1-6H3/b8-7-,11-9+,12-10+,17-14+/t16-,20-,22?/m1/s1 |
InChI Key |
CEFLFJSAQJIEGR-HCPLIJRZSA-N |
Isomeric SMILES |
CC1=C(OC(C1=O)(C)O)/C=C/C=C\C=C\[C@@H](C)[C@H](/C(=C/CC(C)C)/C)O |
Canonical SMILES |
CC1=C(OC(C1=O)(C)O)C=CC=CC=CC(C)C(C(=CCC(C)C)C)O |
Synonyms |
aurafuron B |
Origin of Product |
United States |
Isolation and Production Methodologies of Aurafuron B
Cultivation Strategies for Myxobacterial Producers
The production of Aurafuron B is intrinsically linked to the cultivation of specific myxobacterial strains. These gliding bacteria are a known source of novel secondary metabolites.
Stigmatella aurantiaca is a primary producer of aurafurons. Research has identified specific strains, such as Stigmatella aurantiaca Sg a15, as producers of both Aurafuron A and B. Another strain, DW4/16-1, has also been noted for its production of these compounds. The cultivation of these strains is the foundational step in obtaining this compound.
While Stigmatella aurantiaca is a well-documented producer, the broader family of myxobacteria, including genera like Archangium, are recognized for their capacity to produce a diverse array of secondary metabolites. However, specific information detailing the production of this compound by Archangium gephyra strains is not as prominently documented in available research as it is for Stigmatella aurantiaca.
Maximizing the yield of this compound necessitates the optimization of fermentation conditions. The production of secondary metabolites by myxobacteria is often initiated in the stationary growth phase, following the depletion of certain nutrients.
For the production from Stigmatella aurantiaca Sg a15, fermentation is typically carried out in specific media, such as MD1 medium. The process involves growing the bacteria in a controlled environment. For instance, a 20-liter fermentation can be maintained at 30°C with an aeration rate of 10 liters per minute and an agitation speed of 200 rpm. A key strategy to enhance the production of secondary metabolites like this compound is the use of adsorber resins, such as Amberlite XAD-16, added to the culture medium after a specific period of growth (e.g., 24 hours). This in-situ adsorption captures the produced compounds, preventing their degradation and simplifying subsequent extraction.
| Parameter | Value |
| Organism | Stigmatella aurantiaca Sg a15 |
| Fermentation Volume | 20 L |
| Temperature | 30°C |
| Aeration | 10 L/min |
| Agitation | 200 rpm |
| Adsorber Resin | Amberlite XAD-16 |
Extraction and Purification Techniques
Following fermentation, a multi-step process is required to extract and purify this compound from the culture broth and the adsorber resin.
Chromatography is central to the purification of this compound. The process typically begins with the adsorber resin (e.g., XAD-16) being harvested from the fermenter. The resin is then washed and the adsorbed metabolites are eluted using a solvent like methanol (B129727).
The resulting crude extract undergoes a series of chromatographic separations. A common initial step is vacuum liquid chromatography (VLC) on silica (B1680970) gel, using a gradient of solvents such as dichloromethane (B109758) and methanol to fractionate the extract. Fractions containing this compound are identified and then subjected to further purification, often involving high-performance liquid chromatography (HPLC). A preparative HPLC column, such as a C18 reversed-phase column, is frequently used. Elution with a solvent system like a methanol-water mixture allows for the separation of this compound from other compounds, including its close analogue, Aurafuron A.
Solvent partitioning is a fundamental technique used in the initial stages of extraction. After separating the mycelia and the culture filtrate (containing the XAD resin), the metabolites are eluted from the resin with a solvent such as methanol. The resulting methanolic extract is often concentrated to yield a crude extract. This extract can then be partitioned between immiscible solvents, for example, an aqueous phase and an organic solvent, to separate compounds based on their polarity. This step helps to remove highly polar or non-polar impurities before the more refined chromatography stages. The crude extract obtained from the XAD resin is typically dried and then redissolved in a suitable solvent for the initial chromatographic step.
High-Performance Liquid Chromatography (HPLC) for Fractionation
High-Performance Liquid Chromatography (HPLC) is a critical technique in the purification of this compound from crude extracts of myxobacterial fermentations. Following initial extraction and preliminary chromatographic steps, HPLC is employed to achieve high-resolution separation of this compound from its co-metabolites, including the structurally related Aurafuron A and other compounds produced by Stigmatella aurantiaca and Archangium gephyra. researchgate.netnih.gov
The application of reversed-phase HPLC (RP-HPLC) with a diode-array detector (DAD) is instrumental in both the analytical profiling and preparative isolation of this compound. researchgate.net Analytical HPLC allows for the examination of crude extracts to identify and quantify the presence of aurafurons. researchgate.netresearchgate.net The distinct UV-Vis absorption spectra of Aurafuron A and this compound, as captured by DAD, facilitate their differentiation during the chromatographic run. researchgate.net
For the isolation of this compound, preparative HPLC is utilized as a final purification step. Research on the isolation of aurafurons from Stigmatella aurantiaca DW4/3-1 and Archangium gephyra Ar 10844 details the use of multi-step chromatography, culminating in preparative HPLC to yield pure compounds. researchgate.net While specific operational parameters for the preparative fractionation of this compound are often detailed within broader chromatographic strategies, analytical HPLC profiles provide insight into the chromatographic behavior of the compound.
An analytical HPLC/DAD profile of fermenter culture extracts demonstrates the separation of Aurafuron A and B from other metabolites like myxochromides, myxothiazol (B1677603) A, and dawenols. researchgate.net In one documented analysis, the retention time for (8E)-aurafuron B (2b) was 25.1 minutes, highlighting the effectiveness of the chromatographic conditions in resolving the components of the extract. researchgate.net
The successful fractionation by HPLC relies on the careful selection of the stationary phase, typically a C18 column, and the mobile phase, which usually consists of a gradient of acetonitrile (B52724) and water. frontiersin.orgnih.gov
Table 1: HPLC Analysis of this compound and Related Compounds from Myxobacterial Extracts
| Compound | Retention Time (t R ) | Chromatographic System | Source Organism(s) | Reference |
| Aurafuron A | Not specified in excerpt | Analytical HPLC/DAD | Archangium gephyra Ar 10844, Stigmatella aurantiaca DW4/3-1 | researchgate.net |
| (8Z)-Aurafuron B (2a) | 24.5 minutes | Analytical HPLC/DAD | Archangium gephyra Ar 10844, Stigmatella aurantiaca DW4/3-1 | researchgate.net |
| (8E)-Aurafuron B (2b) | 25.1 minutes | Analytical HPLC/DAD | Archangium gephyra Ar 10844, Stigmatella aurantiaca DW4/3-1 | researchgate.net |
| Myxochromides | Not specified in excerpt | Analytical HPLC/DAD | Archangium gephyra Ar 10844, Stigmatella aurantiaca DW4/3-1 | researchgate.net |
| Myxothiazol A | Not specified in excerpt | Analytical HPLC/DAD | Archangium gephyra Ar 10844, Stigmatella aurantiaca DW4/3-1 | researchgate.net |
| Dawenols | Not specified in excerpt | Analytical HPLC/DAD | Archangium gephyra Ar 10844, Stigmatella aurantiaca DW4/3-1 | researchgate.net |
Advanced Structural Characterization and Stereochemical Assignment of Aurafuron B
Spectroscopic Elucidation Techniques
The determination of the planar structure of Aurafuron B relied heavily on a suite of spectroscopic methods that, when used in concert, provided a detailed picture of its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy was central to piecing together the complex structure of this compound. Analysis of ¹H, ¹³C, and various 2D correlation spectra allowed for the unambiguous assignment of the compound's constitution. researchgate.net
The structure of the unsaturated, hydroxy- and methyl-substituted alkyl side chain was determined through the analysis of proton NMR spectra. researchgate.net The configuration of the conjugated double bond system (6E, 8Z, 10E) in the major isomer, (8Z)-aurafuron B, was established from the vicinal proton coupling constants. researchgate.net The minor isomer was identified as having an 8E double bond, distinguished by a 15 Hz coupling constant between 8-H and 9-H. researchgate.net
The remaining fragment, C₆H₇O₃, was identified as a 3(2H)-furanone ring based on key ¹³C NMR signals. These included signals for a quaternary acetal (B89532) carbon at 103.9 ppm, a carbonyl carbon at 206.0 ppm, and two olefinic carbons at 178.7 and 109.5 ppm. researchgate.net Two methyl groups appearing as singlets in the ¹H NMR spectrum were also assigned to this moiety. The connection of the side chain to the furanone ring was confirmed using 2D correlated NMR spectra. researchgate.net
Detailed ¹H NMR data for both the (8Z) and (8E) isomers of this compound are presented below.
Table 1: ¹H NMR Data for (8Z)-Aurafuron B (2a) and (8E)-Aurafuron B (2b) in CDCl₃| Position | (8Z)-Aurafuron B (2a) δ (ppm) | Multiplicity (J in Hz) | (8E)-Aurafuron B (2b) δ (ppm) | Multiplicity (J in Hz) |
|---|---|---|---|---|
| 1-H₃ | 1.53 | s | 1.53 | s |
| 4-CH₃ | 1.96 | s | 1.96 | s |
| 5-H | 6.01 | d (15.5) | 5.98 | d (15.5) |
| 6-H | 7.29 | dd (15.5, 10.5) | 7.31 | dd (15.5, 10.5) |
| 7-H | 6.14 | dd (10.5, 10.5) | 6.10 | dd (10.5, 10.5) |
| 8-H | 5.88 | t (10.5) | 6.38 | dd (15.0, 10.5) |
| 9-H | 6.54 | d (10.5) | 5.97 | d (15.0) |
| 10-H | 4.44 | d (9.5) | 4.10 | d (9.5) |
| 11-H | 2.53 | m | 2.53 | m |
| 11-CH₃ | 1.02 | d (6.5) | 1.02 | d (6.5) |
| 12-H | 5.20 | d (9.0) | 5.20 | d (9.0) |
| 13-CH₃ | 1.70 | s | 1.70 | s |
| 14-H₂ | 2.01 | m | 2.01 | m |
| 15-H | 1.55 | m | 1.55 | m |
| 16-H₃ | 0.88 | d (6.5) | 0.88 | d (6.5) |
Data sourced from Kunze et al., 2005. researchgate.net
Mass spectrometry was a key tool in determining the molecular formula of this compound. The elemental composition was established as C₂₂H₃₂O₄. researchgate.net This implies the use of high-resolution mass spectrometry (HR-MS), which provides the necessary mass accuracy to deduce a unique molecular formula from a measured mass-to-charge ratio. While detailed fragmentation studies using techniques like tandem mass spectrometry (MS/MS) for this compound are not extensively reported in the primary literature, HR-MS provided the foundational data confirming the molecular weight and elemental makeup, which was essential for the subsequent NMR analysis. nih.govresearchgate.net
IR and UV-Vis spectroscopy provided crucial information about the functional groups and the conjugated π-electron system within this compound.
The IR spectrum for (8Z)-aurafuron B showed characteristic absorption bands at 1682 cm⁻¹ and 1601 cm⁻¹. researchgate.net These absorptions are indicative of the α,β-unsaturated ketone within the furanone ring and the conjugated double bond system of the side chain, respectively.
The electronic structure was further probed by UV-Vis spectroscopy. (8Z)-Aurafuron B exhibited two significant absorption maxima (λmax) at 259 nm and 369 nm. researchgate.net These correspond to the β-oxyenone chromophore of the furanone ring and the extended conjugated polyene system of the alkenyl side chain, providing strong evidence for the proposed structure. researchgate.net
Identification of Isomeric Forms (e.g., 8Z/8E Isomers, C-2 Hemiacetal Stereoisomers)
This compound was isolated and characterized as a mixture of isomers. researchgate.net These isomers arise from two distinct structural features: the geometry of the double bond at the C-8 position and the stereochemistry at the C-2 hemiacetal center.
The two primary geometric isomers identified are (8Z)-Aurafuron B and (8E)-Aurafuron B. nih.govresearchgate.net The (8Z)-isomer (2a) is the major form produced. researchgate.net The minor (8E)-isomer (2b) is distinguished spectroscopically by a large vicinal coupling constant of 15 Hz for the interaction between 8-H and 9-H, which is characteristic of an E-configured double bond. researchgate.net
Furthermore, detailed NMR analysis revealed that all aurafuron compounds, including both the (8Z) and (8E) isomers of this compound, exist as a 1:1 mixture of stereoisomers at the C-2 hemiacetal position. researchgate.netresearchgate.net This results in a doubling of many signals in the NMR spectra, as the proximity of the C-2 stereocenter creates diastereomeric relationships with other chiral centers in the molecule. researchgate.net The presence of these C-2 epimers is a common feature among natural products possessing a 2-hydroxy-2-methyl-2,3-dihydro-3(2H)-furanone skeleton. researchgate.net
Biosynthetic Pathway Elucidation of Aurafuron B
Identification of the Aurafuron Biosynthetic Gene Cluster (BGC)
The journey to understand Aurafuron B synthesis began with the identification of the responsible genes within the producing organism, Stigmatella aurantiaca DW4/3-1. nih.gov
Researchers utilized genome mining techniques to discover the aurafuron biosynthetic gene cluster. nih.gov This approach involves searching the bacterial genome for sequences characteristic of polyketide synthase (PKS) genes, which are responsible for assembling the carbon backbone of polyketides like this compound. This bioinformatic-led strategy successfully pinpointed the genetic locus dedicated to aurafuron production. nih.gov The myxobacterial strains Stigmatella aurantiaca and Archangium gephyra are known producers of aurafurones. researchgate.netresearchgate.net
Once the putative gene cluster was identified, its function was confirmed through genetic manipulation. Functional analysis, including site-directed mutagenesis, established a direct link between the cloned gene cluster and the production of aurafurones. nih.gov A pivotal experiment involved the inactivation of a specific gene within the cluster encoding a cytochrome P(450) monooxygenase. This targeted gene knockout completely abolished the production of both Aurafuron A and B, providing definitive evidence that the identified BGC is responsible for their synthesis. nih.gov
Mechanistic Insights into Polyketide Assembly
The aurafuron BGC encodes a suite of enzymes that work in concert to build the molecule's complex structure, starting with its polyketide core.
The carbon skeleton of this compound is assembled by a modular Type I polyketide synthase (PKS) system. nih.gov In these systems, a series of enzyme modules work in an assembly-line fashion. Each module is responsible for adding a specific building block (typically a two-carbon unit from malonyl-CoA or a related precursor) and performing chemical modifications to extend the growing polyketide chain.
The PKS system for aurafuron biosynthesis exhibits several atypical characteristics when compared to canonical modular PKS systems. nih.gov These unique features highlight the diversity of biosynthetic strategies in bacteria.
Key unusual features include:
Iterative Module Use: Evidence suggests the apparent iterative use of at least one module, where a single PKS module is used multiple times to add identical extender units to the growing chain. nih.gov
Redundant Modules and Domains: The PKS system contains superfluous modules and domains whose functions are not immediately apparent from the final structure of aurafuron. nih.gov
Trans-acting Dehydratase: The system employs a dehydratase (DH) domain that acts in trans, meaning it is a standalone enzyme that functions on multiple modules rather than being integrated into a specific module. nih.gov
Absence of a Thioesterase Domain: The PKS lacks a typical terminal thioesterase (TE) domain, which is usually responsible for releasing the completed polyketide chain from the synthase. This suggests an alternative mechanism for chain termination and release. nih.gov
Table 1: Unusual Features of the Aurafuron Polyketide Synthase (PKS)
| Feature | Description | Implication in Biosynthesis |
| Iterative Module Use | A single PKS module is utilized multiple times in the elongation process. | An economical strategy for chain extension using a reduced set of genetic resources. |
| Redundant Modules/Domains | The presence of extra modules or domains not predicted by the final product structure. | May indicate evolutionary remnants or have roles in alternative, undiscovered products. |
| Trans-acting Dehydratase | A standalone dehydratase enzyme that is not part of a larger module. | Provides flexibility in the dehydration steps during polyketide assembly. |
| No Terminal Thioesterase | Lacks the standard enzyme domain for releasing the final polyketide chain. | Suggests a non-canonical release mechanism is involved in the biosynthetic pathway. |
Following the assembly of the polyketide backbone, a series of tailoring enzymes modify the intermediate to yield the final this compound structure. The gene cluster encodes four oxidoreductases that are crucial for these final steps. nih.gov It is proposed that these enzymes, particularly a cytochrome P(450) monooxygenase, are involved in forming the distinctive furanone moiety of aurafuron, likely through a Baeyer-Villiger type oxidation reaction. nih.gov As noted previously, the inactivation of the gene for this cytochrome P(450) enzyme halted production, confirming its essential role in the post-PKS modification phase. nih.gov
Precursor Incorporation and Feeding Studies
The foundation of understanding any biosynthetic pathway lies in identifying the basic building blocks that contribute to the final molecular structure. In the case of this compound, feeding studies involving labeled precursors have been instrumental in tracing the origin of its carbon skeleton.
Use of Labeled Precursors for Biosynthetic Tracing
While specific quantitative data from feeding studies on this compound is not extensively detailed in publicly available literature, the research by Frank et al. (2007) confirms that such studies were conducted to analyze the aurafuron biosynthetic gene cluster. nih.gov The polyketide nature of this compound suggests that its backbone is assembled from simple acyl-CoA precursors, a hallmark of polyketide synthase (PKS) pathways.
Based on the structure of this compound and the general principles of polyketide biosynthesis, the following precursors are hypothesized to be incorporated:
| Labeled Precursor (Hypothetical) | Expected Incorporation Site in this compound |
| [1-13C]acetate | Alternating carbon atoms along the polyketide chain |
| [1,2-13C2]acetate | Intact two-carbon units along the backbone |
| [13C-methyl]methionine | Methyl branches on the polyketide chain |
| [1-13C]propionate | A three-carbon unit, contributing to a methyl branch |
These feeding experiments, coupled with subsequent analysis of the labeled this compound by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, would allow for the precise mapping of how these precursor units are integrated into the final molecule.
Genetic Engineering and Site-Directed Mutagenesis for Pathway Analysis
To functionally characterize the genes involved in this compound biosynthesis, targeted genetic manipulation has proven to be a powerful tool. By inactivating specific genes within the aurafuron biosynthetic gene cluster and observing the resulting metabolic profile, researchers can deduce the function of the encoded enzymes.
A pivotal finding in the elucidation of the this compound pathway came from the site-directed mutagenesis of a gene encoding a cytochrome P450 monooxygenase. nih.gov Inactivation of this gene resulted in the complete abolishment of both Aurafuron A and B production. nih.gov This demonstrates the essential role of this enzyme in the biosynthetic process, likely catalyzing a key oxidative step. It is proposed that this and other oxidoreductases encoded within the gene cluster are involved in the formation of the characteristic furanone moiety, possibly through a Baeyer-Villiger-type oxidation. nih.gov
Table of Mutagenesis Experiments in this compound Biosynthesis
| Targeted Gene | Encoded Enzyme | Mutant Phenotype | Implied Function in this compound Biosynthesis |
|---|
Comparative Biosynthesis with Aurafuron-Like Structures from Diverse Microorganisms (e.g., Streptomyces spp.)
This compound shares structural similarities with other natural products isolated from different microorganisms, most notably the actinofuranones produced by Streptomyces species. nih.govnih.gov Comparative analysis of the biosynthetic gene clusters responsible for these related compounds provides valuable insights into the evolutionary relationships and conserved enzymatic steps in their formation.
Research has revealed a fascinating dichotomy in the genetic architecture of these pathways. nih.gov A significant portion of the post-PKS biosynthetic machinery is strikingly similar between the aurafuron gene cluster in Stigmatella aurantiaca and the gene clusters for aurafuron-like structures in two different Streptomyces species. nih.gov This suggests a conserved evolutionary origin for the enzymes that perform the later tailoring steps, such as the formation of the furanone ring.
In stark contrast, the polyketide synthase (PKS) genes, which are responsible for assembling the core polyketide chain, are highly divergent. nih.gov Phylogenetic analysis of the ketosynthase (KS) domains from these clusters indicates that the PKSs have evolved independently (polyphyletically). nih.gov This implies that myxobacteria and Streptomyces have convergently evolved the ability to produce similar furanone-containing polyketides using distinct PKS assembly lines, while utilizing a conserved set of post-PKS tailoring enzymes.
Comparison of Aurafuron and Aurafuron-Like Biosynthetic Gene Clusters
| Feature | Aurafuron Cluster (Stigmatella aurantiaca) | Aurafuron-Like Clusters (Streptomyces spp.) |
|---|---|---|
| Polyketide Synthase (PKS) Genes | Highly divergent from Streptomyces clusters | Highly divergent from the Stigmatella cluster |
| Post-PKS Tailoring Genes (e.g., oxidoreductases) | Shows striking similarity to Streptomyces clusters | Shows striking similarity to the Stigmatella cluster |
| Evolutionary Origin of PKS | Independent (polyphyletic) evolution | Independent (polyphyletic) evolution |
This "genetic diversity to metabolic unity" highlights the modular nature of biosynthetic pathways and the ability of microorganisms to mix and match genetic modules to generate structural diversity. nih.gov
Chemical Synthesis Approaches to Aurafuron B
Total Synthesis Strategies and Methodologies
The total synthesis of the aurafuron scaffold is characterized by a convergent strategy. thieme-connect.comresearchgate.net This approach involves the independent synthesis of key molecular fragments, which are then coupled together in the later stages of the synthetic sequence. This methodology is advantageous as it allows for the efficient construction of the complex carbon skeleton and facilitates the preparation of analogs for structure-activity relationship (SAR) studies. acs.orgresearchgate.net The synthesis confirms the proposed structure and absolute configuration of the natural product. acs.org
For Aurafuron B, this strategy would involve the synthesis of two main fragments: the furanone core and the extended polyene side chain characteristic of the "B" congener. These fragments would then be joined using a robust cross-coupling reaction to assemble the complete molecule.
The construction of the aurafuron carbon skeleton relies on several powerful and reliable chemical transformations. The most critical of these are the Suzuki cross-coupling reaction and an anionic aldol (B89426) addition, which are central to uniting the major fragments of the molecule. acs.orgresearchgate.net
Suzuki Cross-Coupling: This palladium-catalyzed reaction is pivotal for connecting the furanone-containing fragment with the polyene side chain. thieme-connect.comresearchgate.net In the synthesis of Aurafuron A, a Suzuki coupling was employed to form a key carbon-carbon bond between an organoborane derivative of one fragment and a vinyl halide or triflate of the other. thieme-connect.comlibretexts.org The reaction typically utilizes a palladium catalyst, such as Pd(PPh₃)₄, and a base to facilitate the coupling. thieme-connect.comlibretexts.org This method is well-suited for creating the conjugated system present in the aurafurons. researchgate.net
Anionic Aldol Addition: The formation of the furanone core and the attachment of its initial side chain are accomplished using a high-yielding anionic aldol addition. acs.orgresearchgate.net In the reported synthesis of Aurafuron A, the lithium salt of a dithiane-containing fragment was added to an aldehyde to construct the backbone that would be later cyclized into the furanone ring. thieme-connect.com This reaction is crucial for setting the stereochemistry at the newly formed alcohol center.
Table 1: Key Reactions in Aurafuron Skeleton Construction
| Reaction | Role in Synthesis | Reagents/Conditions Exampled in Aurafuron A Synthesis |
|---|---|---|
| Suzuki Cross-Coupling | Unites the furanone and polyene fragments. | Pd(PPh₃)₄, TlOEt, THF/H₂O. thieme-connect.com |
| Anionic Aldol Addition | Forms the carbon backbone for the furanone core. | LiHMDS, THF, -78 °C, followed by pH 7 buffer. thieme-connect.com |
| Brown Crotylation | Establishes key stereocenters in the side chain. | (+)-(Ipc)₂BOMe, BF₃·OEt₂, PhMe, -78 °C. thieme-connect.com |
Controlling the stereochemistry of the multiple chiral centers in the aurafurons is a significant challenge. The synthesis of (-)-Aurafuron A addressed this through several stereoselective reactions. thieme-connect.com A similar approach would be essential for a stereocontrolled synthesis of this compound.
A key method employed is the Brown asymmetric crotylation , which is used to install the methyl-bearing stereocenters in the polyketide chain with high diastereoselectivity and enantioselectivity. thieme-connect.com This reaction utilizes a chiral borane (B79455) reagent to control the formation of the desired stereoisomer. Furthermore, substrate-controlled and reagent-controlled aldol reactions are instrumental in setting the configuration of β-hydroxy carbonyl moieties within the molecule. researchgate.net The stereochemical integrity of the double bonds in the polyene chain, including the characteristic (Z,E,Z) configuration in some fragments, is maintained through the careful selection of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings. researchgate.net
Total synthesis serves as the definitive method for confirming the structure and absolute stereochemistry of complex natural products that were initially proposed based on spectroscopic data. acs.orgacs.org The successful total synthesis of (-)-Aurafuron A by Hartmann and Kalesse in 2012 confirmed its proposed structure, including the configuration of its stereocenters. acs.orgnpatlas.org By synthesizing a molecule with a defined stereochemistry and comparing its spectroscopic data (such as NMR and specific rotation) to that of the natural isolate, any ambiguity can be resolved. acs.org
Given that this compound was isolated along with Aurafuron A, and its structure was also elucidated by spectroscopic methods, a total synthesis would be the ultimate proof of its proposed connectivity and stereochemical arrangement. nih.govresearchgate.net This is particularly important for confirming the geometry of the double bonds in its unique tetraene chain.
Fragment Synthesis and Elaboration
A convergent synthesis necessitates the preparation of advanced intermediates or "fragments" that are later combined. thieme-connect.com For the aurafurons, the synthesis is logically divided into the creation of the furanone-containing portion and the polyene side chain.
Furanone Fragment: The synthesis of the furanone core begins with simpler chiral building blocks. The key steps involve the aforementioned anionic aldol addition using a dithiane-protected precursor. thieme-connect.com The dithiane serves as a masked carbonyl group, which is later revealed. Cyclization and subsequent oxidation steps lead to the formation of the characteristic 2-hydroxy-2-methyl-2,3-dihydro-3(2H)-furanone core. thieme-connect.comresearchgate.net
Polyene Fragment: The synthesis of the polyene side chain for this compound would require modification of the route used for Aurafuron A to incorporate an additional double bond. This fragment is typically built using a series of reactions including asymmetric crotylations to set stereocenters and cross-coupling reactions or olefinations (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to construct the conjugated double bond system. researchgate.net The specific geometry of the double bonds, such as the (E,Z,E) triene system found in related natural products, is a critical aspect of this fragment's synthesis. rsc.org
Synthetic Accessibility and Analog Generation for Research Purposes
A successful total synthesis route does more than just confirm a structure; it provides a platform for producing the natural product in quantities sufficient for further study. acs.org More importantly, it opens the door to the synthesis of structural analogs that are not available from natural sources. researchgate.netebi.ac.uk
The convergent nature of the aurafuron synthesis is particularly amenable to analog generation. acs.org By modifying the individual fragments before the key Suzuki coupling step, a wide variety of analogs can be generated. For instance:
Modifications to the polyene chain can probe the importance of its length and stereochemistry.
Changes to the substituents on the furanone ring can be explored.
This accessibility allows for detailed SAR studies to determine which parts of the molecule are essential for its biological activity. acs.orgresearchgate.net
Biological Activities and Mechanistic Investigations of Aurafuron B
In Vitro Antifungal Activities against Filamentous Fungi
Aurafuron B has demonstrated moderate inhibitory activity against a range of filamentous fungi. researchgate.net The antifungal efficacy, as determined by the minimum inhibitory concentration (MIC), varies depending on the fungal species. The (8Z)-isomer of this compound, in particular, has been tested against several fungi, showing notable activity against Mucor hiemalis and Pythium debaryanum. researchgate.net
Table 1: In Vitro Antifungal Activity of (8Z)-Aurafuron B
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Absidia glauca | >50 |
| Aspergillus ochraceus | >50 |
| Fusarium fujikuroi | >50 |
| Mucor hiemalis | 6.25 |
| Paecilomyces variotii | >50 |
| Penicillium notatum | >50 |
| Pythium debaryanum | 12.5 |
In Vitro Antibacterial Activities against Gram-Positive Bacteria
In addition to its antifungal properties, this compound exhibits weak activity against certain Gram-positive bacteria. researchgate.netnih.govebi.ac.uk The antibacterial spectrum of the (8Z)-isomer of this compound has been evaluated, with the most significant, albeit modest, activity observed against Bacillus brevis and Micrococcus luteus. researchgate.net
Table 2: In Vitro Antibacterial Activity of (8Z)-Aurafuron B
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Arthrobacter simplex | >100 |
| Bacillus brevis | 20 |
| Bacillus subtilis | 50 |
| Corynebacterium insidiosum | >100 |
| Micrococcus luteus | 20 |
| Mycobacterium phlei | >100 |
| Staphylococcus aureus | >100 |
Cytotoxic Effects on Eukaryotic Cell Lines (e.g., Mouse Fibroblast Cell Line L929)
This compound has demonstrated cytotoxic activity against the mouse fibroblast cell line L929. researchgate.netnih.govscilit.com The half-maximal inhibitory concentration (IC50) for the (8Z)-isomer of this compound against L929 cells was determined to be 0.35 µg/mL. acs.org This indicates a potent cytotoxic effect on this eukaryotic cell line.
Structure-Activity Relationship (SAR) Studies via Chemical Derivatization
Preliminary structure-activity relationship (SAR) insights can be drawn from the comparison of this compound with its structural analog, Aurafuron A, and its different isomers. Aurafuron A and B are new 5-alkenyl-3(2H)-furanones isolated from myxobacteria. researchgate.net While both compounds show antifungal and cytotoxic activities, only this compound demonstrates weak antibacterial properties against some Gram-positive bacteria. researchgate.netnih.gov This suggests that the structural differences between Aurafuron A and B are critical for the manifestation of antibacterial activity.
Exploration of Molecular Targets and Cellular Pathways (pre-clinical focus)
The precise molecular targets and cellular pathways affected by this compound are not yet fully elucidated. However, many secondary metabolites produced by myxobacteria are known to inhibit the mitochondrial electron transport chain, which represents a potential mechanism of action for this compound's antifungal and cytotoxic effects. kjom.orgkjom.org
A computational study explored the potential of this compound as an inhibitor of the thymidylate kinase (TMPK) of the monkeypox virus. researchgate.net The results indicated that (8E)-Aurafuron B was an unstable binder to the TMPK protein and was not considered a suitable candidate for this specific target. researchgate.net This suggests that the antiviral potential of this compound, if any, may lie in a different mechanism or target. Further preclinical research is necessary to identify the specific molecular interactions and cellular pathways that underlie the observed biological activities of this compound.
Advanced Analytical Methodologies for Aurafuron B Research
High-Resolution Mass Spectrometry for Metabolome Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of myxobacterial secondary metabolites, including Aurafuron B. uni-saarland.de It provides highly accurate mass measurements, enabling the determination of elemental compositions for detected ions. This capability is fundamental for identifying known compounds and proposing formulas for novel ones directly from complex crude extracts. researchgate.netrsc.org
In the context of this compound research, HRMS is employed in metabolome profiling workflows, often coupled with liquid chromatography (LC). uni-saarland.deasm.org This approach, known as LC-HRMS, allows for the separation and sensitive detection of hundreds to thousands of metabolites in a single analysis. For instance, the molecular formula of this compound was initially determined using HRMS, a critical step in its structure elucidation. researchgate.net Metabolomics studies on myxobacteria, such as Stigmatella aurantiaca and Archangium gephyra (the known producers of this compound), utilize LC-HRMS to map their secondary metabolite production. uni-saarland.deresearchgate.net This allows for a comprehensive overview of the chemical diversity, including the detection of this compound and its isomers alongside other co-metabolites like Aurafuron A, myxochromides, and myxothiazol (B1677603) A. researchgate.netresearchgate.net
The high resolving power and mass accuracy of instruments like time-of-flight (TOF) mass spectrometers are essential for distinguishing between compounds with very similar masses, a common challenge in complex natural product extracts. uni-saarland.de
Table 1: Physico-chemical Properties of (8Z)-Aurafuron B (2a) Determined by Spectroscopic Methods, Including HRMS
| Property | Value |
| Molecular Formula | C₁₇H₂₀O₃ |
| Molecular Weight | 272 |
| HR-EIMS (m/z) | 272.1411 (Calculated: 272.1412 for C₁₇H₂₀O₃) |
| UV λmax (nm) | 211, 286 |
| Appearance | Colorless Oil |
Data sourced from Kunze et al. (2005). researchgate.netnih.gov
Statistical Interpretation of Mass Spectrometric Data (e.g., Principal Component Analysis)
The vast datasets generated by LC-HRMS metabolome profiling require advanced statistical tools for meaningful interpretation. mcmaster.ca Principal Component Analysis (PCA) is a powerful multivariate statistical method used to reduce the dimensionality of complex datasets while retaining most of the variance. uni-saarland.de In myxobacterial research, PCA is applied to mass spectrometric data to compare the metabolic profiles of different strains or the same strain under different culture conditions. uni-saarland.denih.gov
This technique can effectively highlight the compounds that constitute the most significant differences between samples. uni-saarland.de For example, a metabolomics-based approach combining LC-HRMS and PCA was developed to mine the metabolite profiles of myxobacteria efficiently. asm.org This method facilitates the discovery of novel natural products by comparing wild-type strains with mutant strains where a specific biosynthetic gene cluster has been altered. researchgate.net While not explicitly detailed for the initial discovery of this compound, this analytical framework is a key strategy in modern myxobacterial natural product research to uncover "hidden" or low-titer compounds within a complex metabolic background. uni-saarland.deacs.org By plotting the principal components, researchers can visually identify outliers or distinct clusters in the data, which correspond to unique chemical profiles, and then interrogate the underlying mass spectral data to identify the specific ions (and thus compounds) responsible for this separation. nih.gov
Quantitative Analytical Methods for this compound Detection
Once a compound of interest like this compound is identified, reliable quantitative methods are needed to determine its production levels. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a standard method used for the analysis and quantification of this compound in fermentation extracts. researchgate.netresearchgate.net
The initial characterization of this compound from Stigmatella aurantiaca and Archangium gephyra involved HPLC-DAD analysis of crude extracts. researchgate.netresearchgate.net This technique allows for quantification based on the absorbance of the compound at a specific wavelength, which for this compound shows a maximum at 286 nm. researchgate.net In one study, HPLC analysis was used to determine that the production of Aurafuron A reached approximately 2.4 mg/liter in a large-scale fermentation of A. gephyra. researchgate.net Similar quantitative approaches are applicable to this compound. For more sensitive and selective quantification, LC-MS methods can be employed, operating the mass spectrometer in a targeted mode such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), which is analogous to techniques used for other myxobacterial metabolites. asm.org
Table 2: Example of HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | Nucleosil 100 C18 (5 µm) |
| Dimensions | 125 x 4.6 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (B52724) + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% B to 100% B in 40 minutes |
| Flow Rate | 1 ml/min |
| Detection | Diode-Array Detector (DAD) |
| Retention Time (8E)-Aurafuron B | 25.1 minutes |
Data adapted from Kunze et al. (2005). researchgate.net
Comparative Analysis and Relationship to Other Natural Products
Structural Similarities with Other 5-Alkenyl-3(2H)-furanones (e.g., Actinofuranones, JBIR-108, E-975)
Aurafuron B belongs to the 5-alkenyl-3(2H)-furanone class of natural products. nih.gov This structural classification is defined by a central five-membered furanone ring, which is a heterocyclic compound containing an oxygen atom and a ketone group. acs.org This core is substituted at the C-5 position with a long, unsaturated hydrocarbon (alkenyl) chain.
The structural relationship between this compound and other similar compounds, such as the actinofuranones, JBIR-108, and E-975, is significant. acs.orgmdpi.com These compounds are primarily isolated from bacteria, specifically myxobacteria for the aurafurons and actinobacteria for the others. nih.govacs.org The core furanone moiety is a common feature, often resulting from a Baeyer-Villiger type oxidation during biosynthesis. nih.gov The primary source of structural diversity among these molecules lies in the C-5 alkenyl side chain, which can vary in length, branching, and the number and position of double bonds and hydroxyl groups. mdpi.comresearchgate.net
For instance, Actinofuranone B shares the same molecular formula as this compound (C₂₂H₃₂O₄). knapsackfamily.comresearchgate.net However, differences in the stereochemistry and the arrangement of double bonds in the side chain distinguish them. JBIR-108, isolated from Streptomyces gramineus, also features a furanone core but is distinguished by a 2-hydroxy-2-(1-hydroxyethyl) substitution on the ring and a different side chain. mdpi.comnih.govacs.org E-975, produced by Streptomyces sp. Eco86, is another related 5-alkenyl-3(2H)-furanone that shares the fundamental structural architecture. acs.orgnih.gov
| Compound | Core Structure | Key Side Chain Features | Producing Organism (Genus) |
|---|---|---|---|
| This compound | 5-alkenyl-3(2H)-furanone nih.gov |
| Stigmatella, Archangium (Myxobacteria) nih.gov |
| Actinofuranones | 5-alkenyl-3(2H)-furanone acs.org |
| Streptomyces, Amycolatopsis (Actinobacteria) acs.org |
| JBIR-108 | 2-hydroxy-2-(1-hydroxyethyl)-2,3-dihydro-3(2H)-furanone mdpi.comnih.gov |
| Streptomyces (Actinobacteria) mdpi.com |
| E-975 | 5-alkenyl-3(2H)-furanone nih.gov |
| Streptomyces (Actinobacteria) nih.gov |
Phylogenetic Analysis of Biosynthetic Enzymes in Related Myxobacteria and Actinobacteria
The structural similarities among this compound and related furanones are rooted in their shared biosynthetic origins. These polyketides are assembled by large, multifunctional enzymes known as Type I Polyketide Synthases (PKSs). nih.govbeilstein-journals.org The PKS genes are organized into biosynthetic gene clusters (BGCs), and the sequence and arrangement of modules within these clusters dictate the final chemical structure of the natural product. secondarymetabolites.org
This compound is produced by myxobacteria, which belong to the δ-Proteobacteria, while actinofuranones, JBIR-108, and E-975 originate from actinobacteria, a different phylum of Gram-positive bacteria. nih.govacs.orgmdpi.com Despite this phylogenetic distance between the producing organisms, the PKS enzymes responsible for synthesizing these furanones show remarkable similarity. nih.gov
Phylogenetic analysis of specific PKS domains, particularly the ketosynthase (KS) domain, is a powerful tool for inferring the evolutionary relationships between BGCs. scialert.netfrontiersin.org Studies have shown that the KS domains from myxobacterial and actinobacterial PKS pathways often cluster together, indicating a shared ancestry. scialert.netscialert.net The BGC for aurafuron has been identified in Stigmatella aurantiaca, and the clusters for furanones like E-975 have been found in Streptomyces. nih.govsecondarymetabolites.org Comparisons of these BGCs suggest that mechanisms such as gene duplication and homologous recombination have played a crucial role in the evolution of these pathways. plos.orginderscienceonline.com This "natural biocombinatorics" allows for the exchange and modification of PKS domains, leading to the structural diversification observed in this family of natural products while maintaining the core biosynthetic logic. plos.org The presence of highly similar PKS gene clusters across different bacterial phyla points to horizontal gene transfer as a potential mechanism for their distribution.
Biological Similarities and Differences with Related Polyketides
The structural variations among this compound and its relatives translate into distinct biological activity profiles. While all are bioactive, their primary targets and effects differ, highlighting how subtle changes in chemical structure can lead to significant functional divergence.
This compound exhibits antifungal activity against filamentous fungi and weak antibacterial activity against some Gram-positive bacteria. nih.gov Additionally, it demonstrates cytotoxic effects against the L929 mouse fibroblast cell line. nih.govresearchgate.net
In contrast, other related polyketides display different primary activities. The furanones E-837, E-492, and E-975, isolated from Streptomyces, show inhibitory activity against the mitochondrial electron transport chain. acs.orgnih.gov Specifically, they have been reported to inhibit NADH-fumarate reductase and bovine heart NADH oxidase. nih.gov Certain actinofuranones isolated from Streptomyces gramineus have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophage cells. mdpi.com The furanone core is a common pharmacophore found in many natural products with a wide spectrum of effects, including anticancer and antibacterial activities. benthamscience.comnih.gov
This divergence in bioactivity underscores the principle of structure-activity relationships. The shared polyketide framework provides a scaffold for biological interaction, but the specific nature of the side chain and substitutions on the furanone ring fine-tunes the molecule's interaction with specific cellular targets, leading to the observed differences in their pharmacological profiles.
| Compound/Class | Primary Biological Activity | Specific Effects Noted in Research |
|---|---|---|
| This compound | Antifungal, Cytotoxic nih.gov |
|
| Actinofuranones (D-I) | Anti-inflammatory mdpi.com |
|
| E-975 / Related Furanones | Electron Transport Inhibition acs.orgnih.gov |
|
Future Research Directions and Unanswered Questions
In-depth Elucidation of Remaining Biosynthetic Steps
The core biosynthetic gene cluster for aurafurons has been identified and characterized in Stigmatella aurantiaca DW4/3-1. researchgate.netacs.org It is known that the polyketide backbone of Aurafuron B is assembled by a modular polyketide synthase (PKS). acs.org Functional analysis, including site-directed mutagenesis and feeding studies with labeled precursors, has provided initial insights into this process. acs.org
However, a complete, step-by-step elucidation of the entire biosynthetic pathway remains an open area of research. While the post-PKS biosynthetic machinery shows striking similarities to that found in Streptomyces species that produce related analogs, the PKS genes themselves are highly divergent. acs.org This suggests that the PKSs may have evolved independently (polyphyletically), a fascinating evolutionary question that warrants further investigation. acs.org Future research must focus on characterizing the function of each enzyme in the pathway beyond the core PKS to understand the precise sequence of events leading to the final furanone structure. Additionally, understanding the regulatory networks that control the expression of the aurafuron gene cluster is a critical next step.
Further Exploration of Specific Molecular Mechanisms of Action
This compound has demonstrated a range of biological activities. It inhibits the growth of some filamentous fungi and shows weak activity against a few Gram-positive bacteria. researchgate.netnih.gov Furthermore, both Aurafuron A and B exhibit cytotoxic activity against the mouse fibroblast cell line L929, with this compound showing an IC₅₀ value of 0.35 μg/mL. nih.govacs.org
Despite these observations, the specific molecular target and mechanism of action have not been definitively identified. It has been proposed that the mode of action could be similar to other antifungal compounds that possess a methoxyacrylate structure, which are known to inhibit the mitochondrial cytochrome bc1 complex, a key component of the electron transport chain. beilstein-journals.org However, this remains a hypothesis for this compound. The cytotoxic effects also require a more detailed explanation at the molecular level. Future research should prioritize identifying the direct binding partners of this compound within the cell to confirm its mechanism of action. Unraveling this is crucial for understanding its therapeutic potential and its ecological role.
Observed Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | Observation | Reference |
|---|---|---|---|
| Antifungal | Filamentous fungi | Inhibits growth | wikipedia.orgnih.gov |
| Antibacterial | Gram-positive bacteria | Weakly active | researchgate.netnih.gov |
| Cytotoxic | L929 mouse fibroblast cells | IC₅₀ = 0.35 μg/mL | nih.govacs.org |
Development of Biotechnological Approaches for Enhanced Production and Diversification
The native production of this compound in myxobacteria can be low, which presents a challenge for further study and potential applications. beilstein-journals.org The cloning and functional analysis of the aurafuron biosynthetic gene cluster (BGC) opens the door to biotechnological solutions. acs.org Heterologous expression of the BGC in a more tractable host organism is a promising strategy that could be optimized for higher yields.
Furthermore, techniques such as site-directed mutagenesis, which has already been employed in foundational studies of the aurafuron BGC, could be used to engineer the pathway for increased efficiency. acs.org This could involve modifying regulatory elements to enhance gene expression or altering enzyme kinetics for a higher turnover rate. The development of optimized fermentation protocols based on a deeper understanding of the producing organism's metabolism is another critical area for future work.
Discovery of Novel this compound Analogs through Biosynthetic Engineering or Chemical Modification
The natural occurrence of structurally similar aurafuron-like compounds in different bacteria, such as Streptomyces, suggests that the core furanone scaffold is amenable to chemical variation. acs.org The high divergence of the PKS genes, in particular, presents a prime target for biosynthetic engineering. acs.org By swapping PKS domains or modules, it may be possible to generate novel this compound analogs with altered chain lengths or side-group modifications.
In addition to biosynthetic methods, chemical synthesis provides another powerful tool. The total synthesis of the related compound, Aurafuron A, has already been achieved. thieme-connect.com This synthetic route could be adapted to create a variety of this compound analogs that are not accessible through biological means. Such analogs could be used to conduct structure-activity relationship (SAR) studies, helping to pinpoint the chemical features essential for its bioactivity and potentially leading to compounds with improved potency or selectivity. The vast unexplored secondary metabolic potential of producing genera like Archangium also suggests that novel natural analogs may be discovered through continued genome mining efforts. acs.org
Investigation of Ecological Roles in Producing Organisms
The producing organisms, Stigmatella aurantiaca and Archangium gephyra, are often found in environments rich in decaying organic matter, such as rotting wood, where they compete with a multitude of other microorganisms, especially fungi. wikipedia.orggbif.org The observed antifungal activity of this compound strongly suggests that its primary ecological function is to act as a chemical defense agent, inhibiting the growth of competing filamentous fungi. wikipedia.orgnih.gov By producing and secreting such antimicrobial compounds, these myxobacteria may be able to secure a nutritional niche and maintain a balance within their microbial community. wikipedia.orggbif.org
While this competitive role is the most likely hypothesis, many questions remain. Is the production of this compound constitutive or is it induced by the presence of specific competitors? Does it play a role in the complex social behaviors of myxobacteria, such as swarming or fruiting body formation? gbif.org A deeper investigation into the ecological triggers for aurafuron production and its specific effects on microbial community structure in its native habitat would provide a more complete understanding of its role in nature.
Q & A
Q. How should contradictory spectral data for this compound be addressed in publications?
- Answer: Disclose anomalies (e.g., unexpected peaks) in the results section and provide plausible explanations (e.g., solvent impurities, degradation products). Compare data to published spectra of analogs, and include expert validation (e.g., third-party NMR analysis). Use supporting information for comprehensive spectral annotations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
